

Application Notes and Protocols for Z-L-Dbu(N3)-OH

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Compound of Interest

Compound Name: Z-L-Dbu(N3)-OH

Cat. No.: B2581144

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Abstract

Z-L-Dbu(N3)-OH, chemically known as (S)-3-(benzyloxycarbonyl)amino-4-azidobutanoic acid, is a versatile non-proteinogenic amino acid derivative. Its unique structure, featuring a side-chain azide and a Z-benzyloxycarbonyl protecting group, makes it a valuable building block in peptide synthesis and bioconjugation. The azide moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise and efficient labeling and modification of peptides and other biomolecules. This document provides detailed experimental protocols for the incorporation of **Z-L-Dbu(N3)-OH** into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent modification through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Chemical Properties and Handling

Z-L-Dbu(N3)-OH is a click chemistry reagent containing an azide group.^{[1][2]} It is essential to handle this compound with care, following standard laboratory safety procedures.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₂ H ₁₄ N ₄ O ₄ |
| Molecular Weight | 278.26 g/mol |
| CAS Number | 1932657-23-2 |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability. |

Experimental Protocols

Incorporation of Z-L-Dbu(N3)-OH into Peptides via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing **Z-L-Dbu(N3)-OH** using standard Fmoc chemistry. The Z-protecting group on **Z-L-Dbu(N3)-OH** is compatible with the Fmoc/tBu strategy as it is typically removed under different conditions (e.g., hydrogenolysis) than the Fmoc and side-chain protecting groups.

Materials:

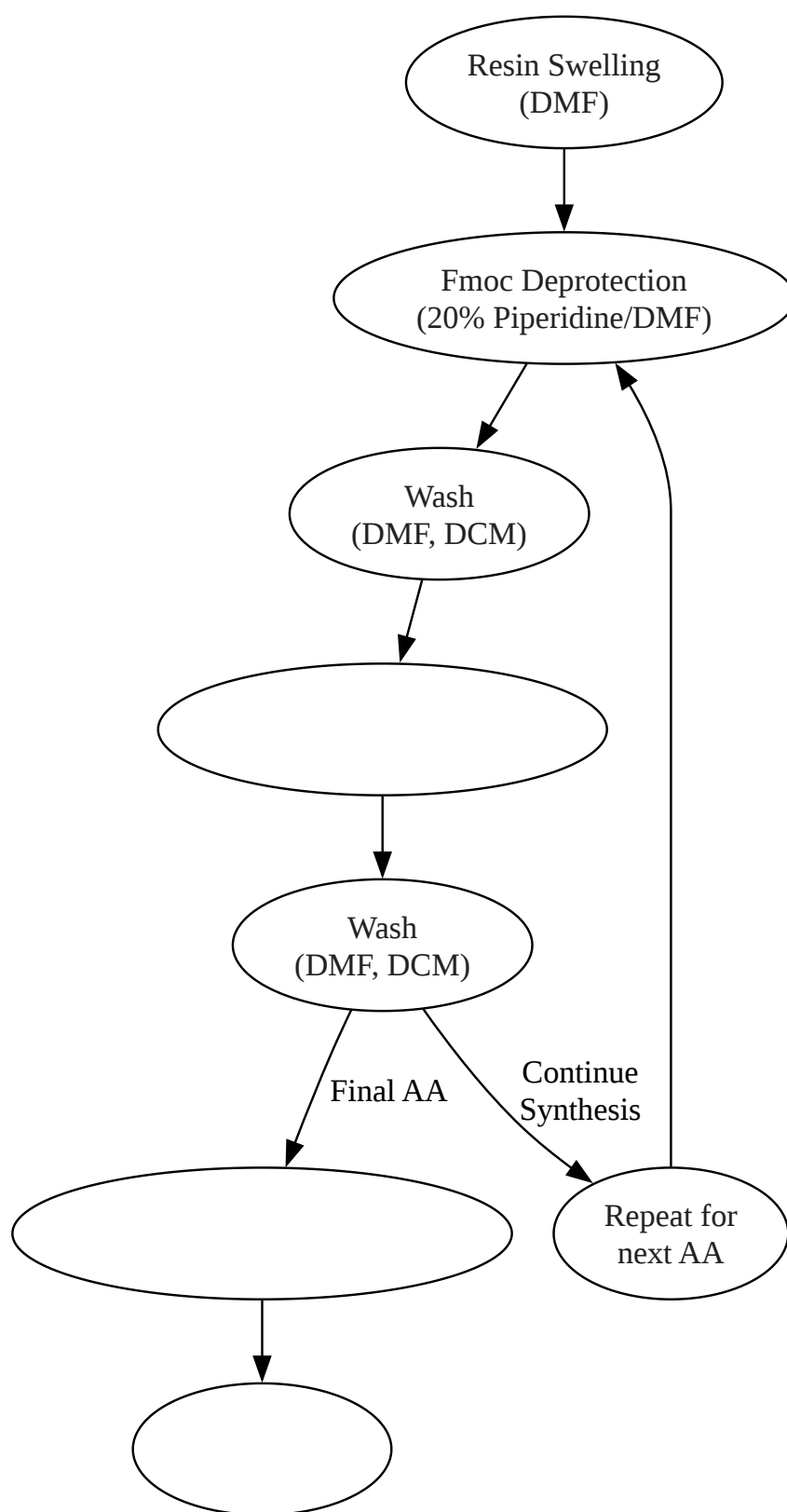
- Rink Amide resin or other suitable solid support
- Fmoc-protected amino acids
- **Z-L-Dbu(N3)-OH**
- N,N-Dimethylformamide (DMF)
- Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIS), water)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling (Standard Amino Acids):
 - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
 - Add DIEA (6-10 equivalents) to the amino acid solution.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
 - Wash the resin with DMF (5x) and DCM (3x).
- Coupling of **Z-L-Dbu(N3)-OH**:
 - Follow the same procedure as for standard amino acids, using **Z-L-Dbu(N3)-OH**. A longer coupling time (2-4 hours) may be beneficial.
- Repeat Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.

- Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under a stream of nitrogen.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.



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Caption: General workflow for a solution-phase SPAAC reaction.

| Parameter | Recommended Condition |
|----------------------------|------------------------------------|
| Peptide Concentration | 1-10 mM |
| DBCO Reagent Stoichiometry | 1.1-1.5 equivalents |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) |
| Reaction Time | 1-24 hours |
| Temperature | Room Temperature or 37°C |

Purification and Analysis

Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides containing **Z-L-Dbu(N3)-OH** and their conjugates.

| Parameter | Recommended Condition |
|----------------|---|
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A scouting gradient (e.g., 5-95% B over 30 min) followed by a shallow gradient around the elution peak. [3] |
| Detection | 210-220 nm |

Analysis by Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the identity of the synthesized peptides and their conjugates.

- Electrospray Ionization (ESI-MS): Ideal for LC-MS/MS analysis to confirm the mass of the purified peptide.

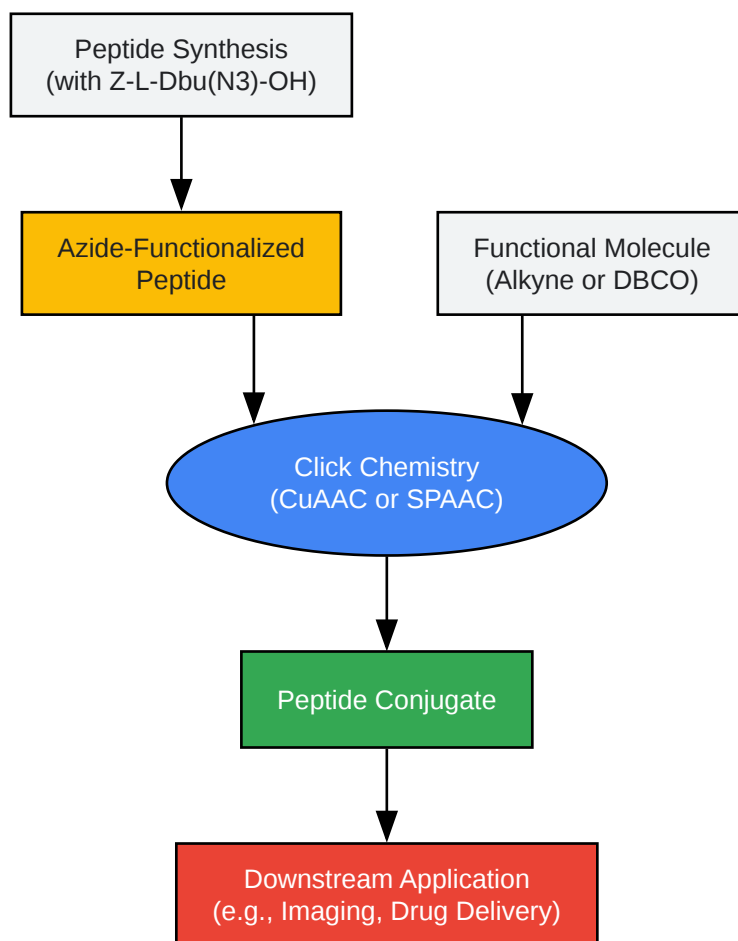
- Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for rapid screening of synthesis products.

The incorporation of **Z-L-Dbu(N3)-OH** will result in a specific mass shift in the peptide, which can be precisely calculated and verified.

Signaling Pathway and Logical Relationships

The primary utility of **Z-L-Dbu(N3)-OH** is to enable the covalent linkage of a peptide to another molecule via click chemistry. This allows for the creation of various functional constructs.

Logical Relationship for Peptide Bioconjugation:



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Caption: Logical workflow for creating functional peptide conjugates.

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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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